![molecular formula C12H20O3 B12822908 2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,7,7-Trimethylbicyclo[221]heptan-2-yl)oxy)acetic acid is an organic compound with the molecular formula C12H20O2 It is a derivative of acetic acid and features a bicyclic structure with a trimethyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid typically involves the esterification of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with acetic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Isobornyl acetate: A stereoisomer with similar structural features.
Bornyl acetate: Another ester derivative with comparable properties.
Camphor: A related bicyclic compound with different functional groups.
Uniqueness
2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid stands out due to its specific ester linkage and the presence of the trimethylbicyclo[2.2.1]heptane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-11(2)8-4-5-12(11,3)9(6-8)15-7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clave InChI |
HWBPDPQMLIGAFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)OCC(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


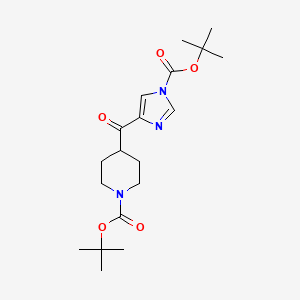

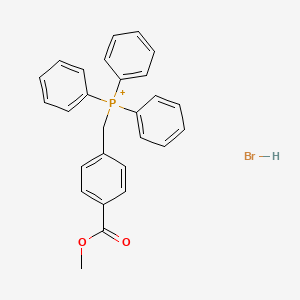
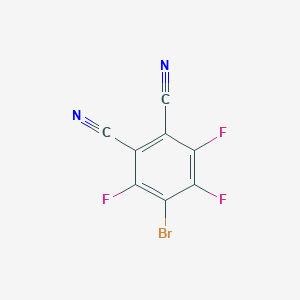
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
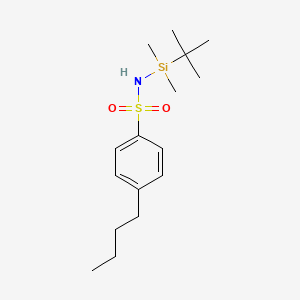
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
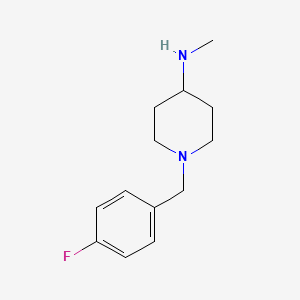

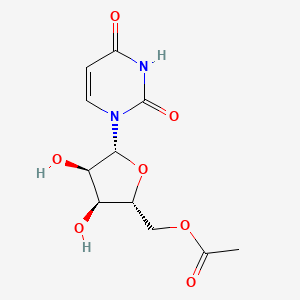
![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)


![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
